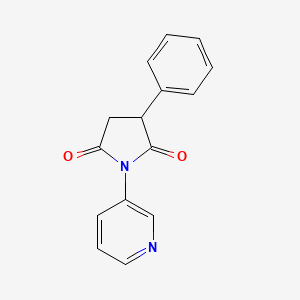![molecular formula C22H27N5O4S2 B1204809 3-[[4-(1-benzotriazolyl)-1-piperidinyl]sulfonyl]-N-cyclopentylbenzenesulfonamide](/img/structure/B1204809.png)
3-[[4-(1-benzotriazolyl)-1-piperidinyl]sulfonyl]-N-cyclopentylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[4-(1-benzotriazolyl)-1-piperidinyl]sulfonyl]-N-cyclopentylbenzenesulfonamide is a sulfonamide.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Derivatives
- 3-[[4-(1-Benzotriazolyl)-1-piperidinyl]sulfonyl]-N-cyclopentylbenzenesulfonamide is involved in the synthesis of various chemical compounds. For instance, 1,1'-sulfonylbis(benzotriazole) reacts with secondary amines to produce o-sulfamidotriazobenzenes and N-sulfonylbenzotriazoles, highlighting its role in creating new chemical structures (Katritzky et al., 2007).
Alzheimer’s Disease Drug Candidates
- A series of new N-substituted derivatives, related to the compound , was synthesized to evaluate new drug candidates for Alzheimer’s disease. This showcases its potential application in developing treatments for neurodegenerative disorders (Rehman et al., 2018).
Inhibitors for Carbonic Anhydrase Isozymes
- Derivatives of the compound have been investigated as inhibitors of human carbonic anhydrases, particularly for tumor-associated isoforms. This indicates its potential utility in cancer treatment and tumor biology research (Alafeefy et al., 2015).
Antitumor Applications
- Compounds from sulfonamide-focused libraries, including derivatives of this compound, have been evaluated for their antitumor properties. Some of these compounds have advanced to clinical trials, highlighting their potential in cancer treatment (Owa et al., 2002).
Antibacterial Applications
- New pyridine derivatives, including those related to the compound , have been synthesized and shown to possess considerable antibacterial activity, suggesting its potential use in developing new antimicrobial agents (Patel & Agravat, 2009).
Propiedades
Fórmula molecular |
C22H27N5O4S2 |
|---|---|
Peso molecular |
489.6 g/mol |
Nombre IUPAC |
3-[4-(benzotriazol-1-yl)piperidin-1-yl]sulfonyl-N-cyclopentylbenzenesulfonamide |
InChI |
InChI=1S/C22H27N5O4S2/c28-32(29,24-17-6-1-2-7-17)19-8-5-9-20(16-19)33(30,31)26-14-12-18(13-15-26)27-22-11-4-3-10-21(22)23-25-27/h3-5,8-11,16-18,24H,1-2,6-7,12-15H2 |
Clave InChI |
OJYISAUOTBLSLB-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCC(CC3)N4C5=CC=CC=C5N=N4 |
SMILES canónico |
C1CCC(C1)NS(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCC(CC3)N4C5=CC=CC=C5N=N4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


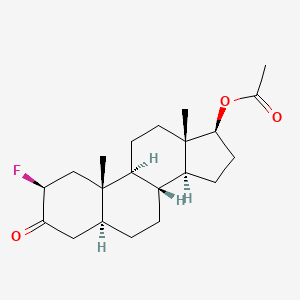
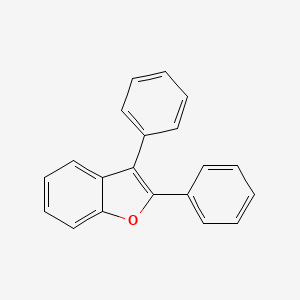
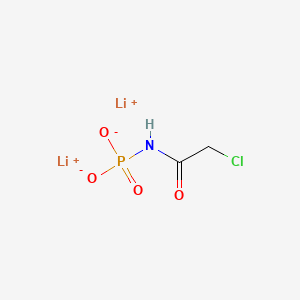
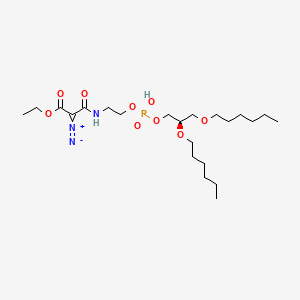
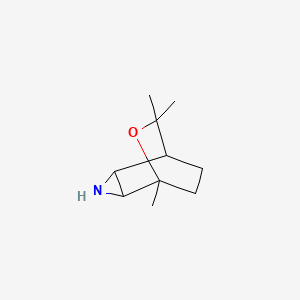
![3-[2-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-(carboxymethyl)-5-oxopyrrol-2-ylidene]methyl]-4-(carboxymethyl)-1H-pyrrol-2-yl]methylidene]-5-[[4-(2-carboxyethyl)-3-(carboxymethyl)-5-oxopyrrol-2-yl]methylidene]-4-(carboxymethyl)pyrrol-3-yl]propanoic acid](/img/structure/B1204732.png)



